molecular formula C6H5ClN2OS B597746 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 148256-82-0

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No.: B597746
CAS No.: 148256-82-0
M. Wt: 188.629
InChI Key: VMNYMIKGYQYJHK-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H5ClN2OS. It is a derivative of pyrimidine, characterized by the presence of a chloro group at the 4-position, a methylthio group at the 2-position, and an aldehyde group at the 5-position. This compound is used as an intermediate in organic synthesis and has applications in medicinal chemistry and material science .

Scientific Research Applications

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety pictograms associated with this compound include GHS05 .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde can be synthesized through various methods. One common route involves the reaction of 4-chloro-2-(methylthio)pyrimidine with formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 5-position . The reaction typically occurs under controlled temperature and inert atmosphere to prevent side reactions.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylthiopyrimidine: Lacks the aldehyde group at the 5-position.

    4,6-Dichloro-2-methylthiopyrimidine: Contains an additional chloro group at the 6-position.

    4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde is unique due to the presence of both the chloro and methylthio groups along with the reactive aldehyde group. This combination allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

4-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNYMIKGYQYJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731938
Record name 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148256-82-0
Record name 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Manganese(IV) oxide, <5 micron, activated (38.1 g, 439 mmol) was added to a solution of compound 223 (16.73 g, 87.8 mmol) in chloroform (800 mL). The reaction was stirred overnight, filtered through Celite, and the filtrate was concentrated in vacuo to yield compound 224 (13.7 g, 82.8% yield). 1H NMR (500 MHz, CDCl3) δ 10.31 (s, 1 H) 8.88 (s, 1 H) 2.65 (s, 2 H) ppm.
Quantity
16.73 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
82.8%

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